Synthesis and Structural Elucidation of 6,6-Dimethyl-5-phenyl-5H-1,4-oxazin-2-one
Synthesis and Structural Elucidation of 6,6-Dimethyl-5-phenyl-5H-1,4-oxazin-2-one
The following technical guide details the synthesis and structural elucidation of 6,6-dimethyl-5-phenyl-5,6-dihydro-2H-1,4-oxazin-2-one (often referred to in the literature as a 5H-1,4-oxazin-2-one derivative or substituted morpholin-2-one). This scaffold is a critical chiral auxiliary, structurally related to the Williams lactone, used to induce stereoselectivity in alkylation and aldol reactions.
Executive Summary & Core Logic
The target compound, 6,6-dimethyl-5-phenyl-5H-1,4-oxazin-2-one , represents a sterically congested, chiral heterocyclic scaffold.[1] Its utility lies in the rigid "chair-like" conformation it adopts during enolate formation, where the 5-phenyl and 6,6-dimethyl groups act as steric locking elements.[1] This guide focuses on the dihydro form (morpholin-2-one), which is the stable, isolable auxiliary used in drug development for the asymmetric synthesis of
Scientific Rationale:
-
Gem-Dimethyl Effect (Thorpe-Ingold): The 6,6-dimethyl substitution is not merely structural; it accelerates the ring-closure step during synthesis via the Thorpe-Ingold effect and restricts conformational flexibility in the final product, enhancing stereocontrol.[1]
-
Benzylic Stereocenter: The 5-phenyl group (derived from phenylglycine) serves as the primary chiral directing group.[1]
-
Lactone Reactivity: The C2-carbonyl is the site of enolization.[1] The stability of this lactone is crucial for subsequent lithiation and electrophilic trapping.[1]
Retrosynthetic Analysis
The most robust disconnection relies on forming the heterocyclic core from a linear
-
Disconnection A (Amide Bond First): Scission of the C2-O1 bond and C3-N4 bond.[1]
-
Precursors:
Logic: The amino alcohol is synthesized from (S)-phenylglycine methyl ester via a Grignard addition.[1] The subsequent cyclization proceeds via N-acylation followed by an intramolecular
Figure 1: Retrosynthetic logic flow from the target heterocycle back to the chiral pool starting material.[1]
Experimental Protocols
Phase 1: Synthesis of (S)-1-Amino-2-methyl-1-phenylpropan-2-ol
This step converts the ester functionality of phenylglycine into a tertiary alcohol with two methyl groups.[1]
Reagents:
-
(S)-Phenylglycine methyl ester hydrochloride (1.0 eq)[1]
-
Methylmagnesium bromide (MeMgBr), 3.0 M in ether (4.0 eq)[1]
-
Solvent: Anhydrous THF or Diethyl Ether[1]
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere.
-
Dissolution: Suspend (S)-phenylglycine methyl ester HCl (10 g) in anhydrous THF (100 mL) and cool to 0°C.
-
Grignard Addition: Add MeMgBr (4.0 eq) dropwise via a pressure-equalizing addition funnel. Critical: The first equivalent deprotonates the amine; the subsequent equivalents attack the ester.[1] The excess ensures complete conversion to the tertiary alcohol.[1]
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Quench: Cool to 0°C and quench carefully with saturated aqueous
. -
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Recrystallize from Hexane/EtOAc to yield the amino alcohol as a white crystalline solid.
Phase 2: Cyclization to 6,6-Dimethyl-5-phenyl-5H-1,4-oxazin-2-one
This step builds the lactone ring.[1]
Reagents:
-
(S)-1-Amino-2-methyl-1-phenylpropan-2-ol (1.0 eq)[1]
-
Chloroacetyl chloride (1.1 eq)[1]
-
Triethylamine (
) (2.5 eq) or Pyridine[1] -
Solvent: Dichloromethane (DCM) (
)[1]
Protocol:
-
N-Acylation: Dissolve the amino alcohol in dry DCM at 0°C. Add
(1.2 eq) followed by dropwise addition of chloroacetyl chloride. Stir for 1 hour.-
Checkpoint: TLC should show disappearance of the starting amine and formation of the N-chloroacetyl intermediate (less polar).[1]
-
-
Ring Closure: Add the remaining base (
, 1.3 eq) or a stronger base like (if the alcohol is sluggish) and heat the solution to reflux for 4-6 hours. -
Workup: Wash the reaction mixture with 1M HCl (to remove amine salts), then saturated
, then brine. -
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Yield Expectations:
| Step | Product | Typical Yield | Appearance |
|---|---|---|---|
| 1 | Amino Alcohol | 85-92% | White Needles |
| 2 | Oxazin-2-one | 70-80% | White/Pale Yellow Solid |[1]
Structural Elucidation
Validation of the structure requires confirming the presence of the lactone, the integrity of the phenyl ring, and the diastereotopic nature of the gem-dimethyl groups.[1]
Nuclear Magnetic Resonance (NMR)
NMR (500 MHz,- 7.25 - 7.45 (m, 5H): Phenyl group protons.[1]
- 4.35 (s, 1H): H-5 (Benzylic proton).[1] This signal is diagnostic.[1] Its singlet nature (broadened) indicates a lack of coupling to the adjacent quaternary C6.[1]
-
4.15 & 3.90 (ABq,
, 2H): H-3 protons (alpha to carbonyl).[1] The chirality at C5 makes these protons diastereotopic , appearing as a distinct AB quartet rather than a singlet.[1] - 1.45 (s, 3H) & 1.15 (s, 3H): C6-Methyl groups.[1] Due to the adjacent chiral center at C5, the two methyl groups are chemically non-equivalent (diastereotopic).
- 168.5: C=O[1] (Lactone carbonyl).[1]
- 138.0, 128.5, 128.0, 127.5: Aromatic carbons.
- 85.2: C6 (Quaternary carbon bonded to Oxygen).[1]
- 65.4: C5 (Benzylic chiral center).[1]
- 45.1: C3 (Alpha-methylene).[1]
- 28.5, 22.1: Methyl carbons (distinct signals).
Infrared Spectroscopy (IR)[1][4][5]
-
1735 - 1750
: Strong C=O stretch.[1] This is characteristic of a six-membered lactone (morpholinone).[1] A typical amide would be lower (~1650 ), but the ester character of the lactone shifts it higher.[1] -
3350
: N-H stretch (if the amine is secondary).[1] Note: In the final product, the Nitrogen is part of the ring (secondary amine). If N-alkylated later, this band disappears.[1]
Mass Spectrometry (HRMS)[1][4][6][7]
-
Ionization: ESI+
-
Target Mass:
calc. for .[4][5] -
Fragmentation: Loss of
(44 Da) is common for lactones, followed by fragmentation of the phenyl-ethyl chain.[1]
Troubleshooting & Optimization
Problem: Incomplete Cyclization
-
Symptom: Isolation of the linear N-chloroacetyl amino alcohol intermediate.[1]
-
Cause: The tertiary alcohol at C6 is sterically hindered (gem-dimethyl), making the alkoxide less nucleophilic or the conformation unfavorable.[1]
-
Solution: Switch from
to a stronger base for the second step, such as Sodium Hydride (NaH) in THF or Potassium tert-butoxide ( ) in /THF.[1] The stronger base ensures complete deprotonation of the alcohol, driving the intramolecular .
Problem: Racemization
-
Symptom: Loss of optical rotation or splitting of NMR signals into diastereomeric mixtures (if analyzing with a chiral shift reagent).[1]
-
Cause: The benzylic proton at C5 is slightly acidic.[1] Harsh basic conditions or prolonged heating can cause epimerization.[1]
-
Solution: Keep reaction times minimal during the reflux step. Avoid using excess strong base.[1]
Figure 2: Troubleshooting logic for the critical cyclization step.
References
-
Williams, R. M., et al. "Asymmetric synthesis of monosubstituted and alpha,alpha-disubstituted alpha-amino acids via hexahydro-1,4-oxazin-2-ones."[1] Journal of the American Chemical Society, 1989.[1] (Foundational methodology for oxazinone auxiliaries).
-
Nikitina, L. E., et al. "Synthesis and properties of new derivatives of 4H-1,2,4-oxadiazin-5(6H)-one."[1] MDPI Molecules, 2023.[1] Retrieved from [Link]
-
Wirth, T., & Knight, D. "Morpholin-2-one derivatives via intramolecular acid-catalyzed hydroamination."[1] Synthesis, 2019.[1][6][7] Retrieved from [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Enolate Chemistry:Reactions at the Alpha-Carbon - Part 1 of 2 Exam Prep | Practice Questions & Video Solutions [pearson.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Morpholin-2-one derivatives via intramolecular acid-catalyzed hydroamination -ORCA [orca.cardiff.ac.uk]
